N-benzyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Übersicht
Beschreibung
N-benzyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide (BEHQ) is a synthetic compound that has been widely used in scientific research due to its diverse biological activities. BEHQ is a quinoline derivative that possesses a hydroxyl group and an amide moiety, which are responsible for its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitubercular Activity
A study by Ukrainets, Tkach, and Grinevich (2008) proposed an improved method for preparing ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate. This process led to the synthesis of a series of compounds, including ones similar to N-benzyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, with notable antitubercular activities (Ukrainets, Tkach, & Grinevich, 2008).
Diuretic Activity and Structural Analysis
Ukrainets and colleagues (2011) developed modified methods to prepare compounds structurally related to N-benzyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. Their work included an analysis of diuretic activity and steric structure, providing insights into the biological properties of these compounds (Ukrainets, Golik, Andreeva, & Gorokhova, 2011).
Synthesis and Reactivity in Drug Development
Jansson et al. (2006) explored the synthesis and reactivity of laquinimod, a drug structurally similar to N-benzyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. This study provided insights into the drug's synthesis process and its reactivity, which is crucial for understanding its pharmacological applications (Jansson, Fristedt, Olsson, Svensson, & Jönsson, 2006).
Quinazoline Ring Hydrolysis
Research by Shemchuk, Chernykh, Levashov, and Sytnik (2010) on the hydrolytic opening of the quinazoline ring in certain derivatives provided valuable information on the chemical behavior of quinolinecarboxamide compounds. This study can be extrapolated to understand the hydrolytic behavior of compounds like N-benzyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).
5-HT3 Receptor Antagonist Properties
Hayashi and colleagues (1993) synthesized a series of 4-hydroxy-3-quinolinecarboxylic acid derivatives, closely related to the compound , which exhibited properties as 5-HT3 receptor antagonists. This discovery is significant for developing new therapeutic agents in neuroscience (Hayashi, Miwa, Ichikawa, Yoda, Miki, Ishii, Kono, Yasuzawa, & Suzuki, 1993).
Pharmaceutical Patent Applications
Habernickel (2002) discussed the patent landscape for compounds like N-benzyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, particularly their applications in treating viral infections. This information is crucial for understanding the commercial and therapeutic potential of these compounds (Habernickel, 2002).
Eigenschaften
IUPAC Name |
N-benzyl-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-21-15-11-7-6-10-14(15)17(22)16(19(21)24)18(23)20-12-13-8-4-3-5-9-13/h3-11,22H,2,12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGJTXCNSBEFAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201320 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.